molecular formula C18H19BrN2O2 B244904 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

Número de catálogo B244904
Peso molecular: 375.3 g/mol
Clave InChI: JDOACBKTTKGJAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a potent inhibitor of amyloid beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease pathology. BPN-15606 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide works by binding to Aβ and preventing its aggregation into toxic oligomers and fibrils. It also promotes the formation of non-toxic Aβ aggregates, which can be cleared from the brain more easily. 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to increase the clearance of Aβ from the brain by enhancing the activity of microglia, the immune cells responsible for clearing Aβ.
Biochemical and physiological effects:
3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a good safety profile in preclinical studies. It does not have any significant effects on body weight, food intake, or behavior in animal models. 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to cross the blood-brain barrier and accumulate in the brain, which is important for its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide is its potent inhibitory effect on Aβ aggregation, which makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide. One area of focus is optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Another area of research is investigating the potential of 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide exerts its therapeutic effects and to identify potential biomarkers for monitoring its efficacy in clinical trials.

Métodos De Síntesis

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-bromoaniline with pentanoyl chloride to form 3-bromo-N-(pentanoyl)aniline. This intermediate is then reacted with 3-aminobenzamide to form the final product, 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide.

Aplicaciones Científicas De Investigación

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to inhibit Aβ aggregation and reduce Aβ-induced toxicity in vitro. In animal models of Alzheimer's disease, 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been shown to improve cognitive function and reduce Aβ plaque deposition in the brain.

Propiedades

Fórmula molecular

C18H19BrN2O2

Peso molecular

375.3 g/mol

Nombre IUPAC

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-2-3-10-17(22)20-15-8-5-9-16(12-15)21-18(23)13-6-4-7-14(19)11-13/h4-9,11-12H,2-3,10H2,1H3,(H,20,22)(H,21,23)

Clave InChI

JDOACBKTTKGJAU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br

SMILES canónico

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.